Furan-3-carbothioamide
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Overview
Description
Furan-3-carbothioamide is an organic compound with the molecular formula C5H5NOS It is a derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom The compound is characterized by the presence of a thioamide group (-CSNH2) attached to the third carbon of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-3-carbothioamide can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with thionyl chloride to form furan-3-carbonyl chloride, which is then treated with ammonium thiocyanate to yield this compound . Another method involves the direct reaction of furan-3-carboxylic acid with ammonium thiocyanate in the presence of a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain a high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Furan-3-carbothioamide undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield corresponding amines or thiols, depending on the reducing agent used.
Substitution: The thioamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thiols.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Furan-3-carbothioamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of furan-3-carbothioamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Furan-3-carbothioamide can be compared with other similar compounds, such as:
Furan-2-carbothioamide: Similar structure but with the thioamide group attached to the second carbon of the furan ring.
Thiophene-3-carbothioamide: Contains a sulfur atom in the ring instead of oxygen.
Pyrrole-3-carbothioamide: Contains a nitrogen atom in the ring instead of oxygen.
Uniqueness
This compound is unique due to its specific structural features and reactivity. The presence of the thioamide group at the third carbon of the furan ring imparts distinct chemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
furan-3-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c6-5(8)4-1-2-7-3-4/h1-3H,(H2,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPWEMZQNZDEMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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